molecular formula C10H10O3S B3045215 (E)-Ethyl 2-oxo-4-(thiophen-3-YL)but-3-enoate CAS No. 1031927-95-3

(E)-Ethyl 2-oxo-4-(thiophen-3-YL)but-3-enoate

Cat. No.: B3045215
CAS No.: 1031927-95-3
M. Wt: 210.25
InChI Key: VOWDAMHVMSSCOK-ONEGZZNKSA-N
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Description

(E)-Ethyl 2-oxo-4-(thiophen-3-YL)but-3-enoate is an organic compound with the molecular formula C10H10O3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an ethyl ester group and a conjugated enone system.

Safety and Hazards

  • Hazard Information : Refer to the Safety Data Sheet (SDS) for detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 2-oxo-4-(thiophen-3-YL)but-3-enoate typically involves the condensation of thiophene derivatives with appropriate carbonyl compounds. One common method is the Knoevenagel condensation, where thiophene-3-carbaldehyde reacts with ethyl acetoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 2-oxo-4-(thiophen-3-YL)but-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Bromine, nitric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Saturated alcohols

    Substitution: Halogenated or nitrated thiophene derivatives

Mechanism of Action

The mechanism of action of (E)-Ethyl 2-oxo-4-(thiophen-3-YL)but-3-enoate involves its interaction with specific molecular targets and pathways. The enone system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity and modulation of cellular signaling pathways . Additionally, the thiophene ring can engage in π-π interactions with aromatic residues in proteins, further influencing biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiophene-3-carboxaldehyde
  • Ethyl 2-oxo-4-phenylbut-3-enoate

Uniqueness

(E)-Ethyl 2-oxo-4-(thiophen-3-YL)but-3-enoate is unique due to its combination of an enone system and a thiophene ring, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl ester group also enhances its solubility and potential for derivatization .

Properties

IUPAC Name

ethyl (E)-2-oxo-4-thiophen-3-ylbut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c1-2-13-10(12)9(11)4-3-8-5-6-14-7-8/h3-7H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWDAMHVMSSCOK-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C=CC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)/C=C/C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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